Nifurtimox

Catalog No.
S548405
CAS No.
23256-30-6
M.F
C10H13N3O5S
M. Wt
287.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nifurtimox

CAS Number

23256-30-6

Product Name

Nifurtimox

IUPAC Name

N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine

Molecular Formula

C10H13N3O5S

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3

InChI Key

ARFHIAQFJWUCFH-IZZDOVSWSA-N

SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

Bayer 2502, Lampit, Nifurtimox

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-]

Description

The exact mass of the compound Nifurtimox is 287.05759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action against Trypanosoma cruzi

Research is ongoing to elucidate the exact mechanisms by which nifurtimox exerts its effects against Trypanosoma cruzi. Studies suggest it might disrupt the parasite's energy metabolism, DNA replication, and cellular redox homeostasis []. Additionally, nifurtimox might target specific enzymes or cellular processes vital for the parasite's survival []. Understanding these mechanisms can guide the development of new, more targeted therapies for Chagas disease.

Combination Therapies for Chagas Disease

Nifurtimox, while effective, has limitations like short treatment duration and side effects. Researchers are investigating the effectiveness of combining nifurtimox with other drugs to improve treatment outcomes. This includes exploring combinations with benznidazole (another Chagas treatment) or new drug candidates to potentially achieve faster parasite clearance, reduce side effects, and potentially target different parasite life stages.

Drug Development for Other Parasitic Diseases

Due to its antiparasitic properties, nifurtimox is being explored as a potential treatment for other parasitic diseases. Studies have investigated its efficacy against Leishmania parasites, which cause leishmaniasis, and Trypanosoma brucei, the causative agent of African sleeping sickness [, ]. While results are promising, further research is needed to determine optimal treatment regimens and nifurtimox's effectiveness against these different parasites.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

287.05759

Appearance

Solid powder

Melting Point

181.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nifurtimox is a nitrofuran derivative with antiprotozoal and potential antineoplastic activities. Nifurtimox is reduced by cytosol enzymes or flavin-containing microsomal enzymes to a highly reactive nitro anion free radical; autooxidation of the nitro anion free radical generates cytotoxic superoxide anion (02-). In addition, nifurtimox-derived nitro anion free radicals may alkylate macromolecules such as nucleic acids and proteins, resulting in the disruption of their structure and function.

MeSH Pharmacological Classification

Trypanocidal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CC - Nitrofuran derivatives
P01CC01 - Nifurtimox

Pictograms

Health Hazard

Health Hazard

Other CAS

23256-30-6

Wikipedia

N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furanyl)methanimine

Biological Half Life

The elimination half-life of nifurtimox ranges from 2.4–3.6 hours. A pharmacokinetic study of healthy volunteers and patients with renal failure revealed respective mean half-lives of 2.95 h and 3.95 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Singh RK, Dorf L, DeMartino A, Illenye S, Koto K, Currier EA, Ashikaga T, Kim KK, Brard L, Sholler GL. Oral RKS262 reduces tumor burden in a neuroblastoma xenograft animal model and mediates cytotoxicity through SAPK/JNK and ROS activation in vitro. Cancer Biol Ther. 2011 Jun 15;11(12):1036-45. Epub 2011 Jun 15. PubMed PMID: 21532338.
2: Koto KS, Lescault P, Brard L, Kim K, Singh RK, Bond J, Illenye S, Slavik MA, Ashikaga T, Saulnier Sholler GL. Antitumor activity of nifurtimox is enhanced with tetrathiomolybdate in medulloblastoma. Int J Oncol. 2011 May;38(5):1329-41. doi: 10.3892/ijo.2011.971. Epub 2011 Mar 10. PubMed PMID: 21399873.
3: Saulnier Sholler GL, Bergendahl GM, Brard L, Singh AP, Heath BW, Bingham PM, Ashikaga T, Kamen BA, Homans AC, Slavik MA, Lenox SR, Higgins TJ, Ferguson WS. A phase 1 study of nifurtimox in patients with relapsed/refractory neuroblastoma. J Pediatr Hematol Oncol. 2011 Jan;33(1):25-30. doi: 10.1097/MPH.0b013e3181f47061. PubMed PMID: 21063221.
4: Singh RK, Lange TS, Kim KK, Brard L. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells. Invest New Drugs. 2011 Feb;29(1):63-72. doi: 10.1007/s10637-009-9335-4. Epub 2009 Oct 29. PubMed PMID: 19865799.
5: Saulnier Sholler GL, Brard L, Straub JA, Dorf L, Illeyne S, Koto K, Kalkunte S, Bosenberg M, Ashikaga T, Nishi R. Nifurtimox induces apoptosis of neuroblastoma cells in vitro and in vivo. J Pediatr Hematol Oncol. 2009 Mar;31(3):187-93. doi: 10.1097/MPH.0b013e3181984d91. PubMed PMID: 19262245.
6: Saulnier Sholler GL, Kalkunte S, Greenlaw C, McCarten K, Forman E. Antitumor activity of nifurtimox observed in a patient with neuroblastoma. J Pediatr Hematol Oncol. 2006 Oct;28(10):693-5. PubMed PMID: 17023833.

Explore Compound Types